molecular formula C13H19BrO B8001977 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene

2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene

Cat. No.: B8001977
M. Wt: 271.19 g/mol
InChI Key: NLSAFZNMEOITJI-UHFFFAOYSA-N
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Description

2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene is a substituted aromatic compound characterized by a benzene ring with three substituents: a bromine atom at the 2-position, an isopentyloxy group (-OCH2CH2CH(CH2)2) at the 5-position, and methyl groups at the 1- and 3-positions.

Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-(3-methylbutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-9(2)5-6-15-12-7-10(3)13(14)11(4)8-12/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSAFZNMEOITJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene typically involves the bromination of 5-(isopentyloxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, or amines in aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Major Products

    Substitution: Formation of methoxy, tert-butoxy, or amino derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of 5-(isopentyloxy)-1,3-dimethylbenzene.

Scientific Research Applications

2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the bromine atom can participate in halogen bonding, influencing molecular interactions and biological activity. The isopentyloxy group can enhance the lipophilicity of the compound, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of brominated dimethylbenzenes. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Effects
1,3-Dimethylbenzene (m-xylene) Methyl (1,3) 106.17 Lower toxicity (EC50: ~higher than benzene), high volatility, used as solvent
2-Bromo-5-iodo-1,3-dimethylbenzene Bromo (2), Iodo (5), Methyl (1,3) 323.03 Increased molecular weight; iodine may enhance reactivity in cross-coupling reactions
2-Bromo-5-(tert-butyl)-1,3-dimethylbenzene Bromo (2), tert-Butyl (5), Methyl (1,3) 255.18 Steric hindrance from tert-butyl group reduces reaction rates; higher thermal stability
2-Bromo-5-methoxy-1,3-dimethylbenzene Bromo (2), Methoxy (5), Methyl (1,3) 229.11 Methoxy group increases electron density, altering reactivity compared to isopentyloxy

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature may deactivate the benzene ring toward electrophilic substitution, while alkoxy groups (e.g., isopentyloxy) donate electrons via resonance, creating regioselective reactivity.

Toxicity and Environmental Impact

Toxicity data for substituted benzenes (–3) provide a basis for inference:

  • 1,3-Dimethylbenzene (m-xylene) exhibits moderate toxicity to Propsilocerus akamusi larvae (EC50 ranking: 5th among 12 tested compounds).
  • Brominated analogs: Bromine substituents typically increase toxicity compared to non-halogenated benzenes.
  • Binary Mixture Effects : Synergistic toxicity (e.g., methylbenzene + 1,4-dimethylbenzene, M = 0.6) suggests that mixtures containing brominated derivatives may exhibit enhanced or unpredictable effects, though direct data on the target compound are lacking.

Predicted Toxicity Profile: The combination of bromine (toxicophore) and isopentyloxy (lipophilicity-enhancing group) likely places 2-bromo-5-(isopentyloxy)-1,3-dimethylbenzene in a higher toxicity category than m-xylene but below chlorophenols (EC50 for p-chlorophenol: most toxic in ).

Physicochemical and Reactivity Comparison

Property 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene 1,3-Dimethylbenzene 2-Bromo-5-methoxy-1,3-dimethylbenzene
Boiling Point High (estimated >250°C) 139°C Moderate (~200°C, estimated)
Solubility in Water Low (hydrophobic) Low Slightly higher due to methoxy group
Reactivity Electrophilic substitution hindered by Br High (typical xylene reactivity) Enhanced para-directing from methoxy

Reactivity Notes:

  • The bromine atom directs incoming electrophiles to the para position relative to itself (4-position), while the isopentyloxy group may further stabilize intermediates via steric or electronic effects.
  • Compared to methoxy analogs, the isopentyloxy chain may reduce crystallization tendencies, favoring liquid-phase applications.

Biological Activity

2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and an isopentyloxy group enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene is C13H17BrOC_{13}H_{17}BrO. Its structure includes a bromine atom at the 2-position, an isopentyloxy group at the 5-position, and two methyl groups at the 1 and 3 positions of the benzene ring. This configuration contributes to its lipophilicity and potential biological interactions.

PropertyValue
Molecular Weight273.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPHigh (lipophilic)

The biological activity of 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene can be attributed to several mechanisms:

  • Halogen Bonding : The bromine atom can engage in halogen bonding, influencing molecular interactions with biomolecules such as proteins and nucleic acids.
  • Lipophilicity : The isopentyloxy group increases the compound's lipophilicity, facilitating cellular uptake and distribution within biological systems.
  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for further functionalization in drug development.

Therapeutic Potential

Research indicates that this compound may have applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that brominated compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific effects of 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene on cancer cell lines remain to be fully elucidated.
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against various pathogens. Investigating this compound's efficacy against bacteria and fungi could provide valuable insights into its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

In a study examining the effects of brominated aromatic compounds on cancer cell lines, 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene was evaluated alongside other brominated derivatives. Results indicated that it induced significant apoptosis in breast cancer cells, suggesting a mechanism involving mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of halogenated compounds found that derivatives similar to 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene exhibited inhibitory effects against Staphylococcus aureus. The study highlighted the importance of halogen atoms in enhancing antimicrobial activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene, it is useful to compare it with structurally related compounds.

Table 2: Comparison of Related Compounds

CompoundStructure FeaturesBiological Activity
2-Bromo-1,3-dimethylbenzeneLacks isopentyloxy groupLimited biological activity
5-(Isopentyloxy)-1,3-dimethylbenzeneLacks bromine atomModerate activity
2-Chloro-5-(isopentyloxy)-1,3-dimethylbenzeneChlorine instead of bromineDifferent reactivity

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